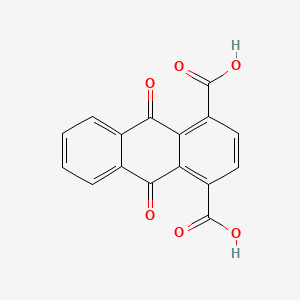

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid is an anthracene-based dicarboxylic compound. It is known for its larger conjugating π-system, which enables the development of fluorescent materials. This compound exhibits interesting magnetic and luminescent properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid typically involves the oxidation of anthracene. Common oxidants used in this process include chromium (VI) compounds. Another method involves the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), leading to the formation of o-benzoylbenzoic acid as an intermediate .

Industrial Production Methods: Industrial production methods for this compound often utilize the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation. This process is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction with copper can yield anthrone.

Common Reagents and Conditions:

Oxidation: Chromium (VI) compounds.

Reduction: Copper.

Substitution: Sulfuric acid and sodium chlorate.

Major Products:

Anthrone: Formed through reduction.

1-Chloroanthraquinone: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid has a wide range of applications in scientific research:

Biology: Its fluorescent properties make it useful in various biological imaging techniques.

Industry: Utilized in the production of dyes, pharmaceuticals, and catalysts.

Mecanismo De Acción

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid involves its ability to act as a bridging carboxylic acid ligand. The presence of the anthracene ring provides steric bulk, enabling the formation of stable complexes with various metal ions. This property is crucial for its applications in MOFs and other coordination chemistry .

Comparación Con Compuestos Similares

9,10-Anthracenedicarboxylic acid: Another anthracene-based compound with similar fluorescent properties.

Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid is unique due to its larger conjugating π-system, which enhances its fluorescent and magnetic properties. This makes it particularly valuable in the development of advanced materials and industrial applications .

Actividad Biológica

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid (CAS Number: 54292-11-4) is an anthracene derivative notable for its unique structural features and biological activities. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. Its larger conjugated π-system enhances its fluorescent and magnetic properties, making it a candidate for advanced material applications and biological imaging techniques.

Structure and Properties

The molecular formula of this compound is C18H12O6, with a molecular weight of approximately 324.29 g/mol. The compound features two carboxylic acid groups and two carbonyl groups that contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H12O6 |

| Molecular Weight | 324.29 g/mol |

| InChI Key | UUIRUJLGYDKZGA-UHFFFAOYSA-N |

| Exact Mass | 324.063388 g/mol |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions due to the presence of the anthracene ring and carboxylic acid functionalities. This property is crucial for its applications in coordination chemistry and metal-organic frameworks (MOFs), where it serves as a bridging ligand.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

2. Anticancer Activity

Studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, compounds related to anthracene derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

3. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies illustrate the biological activities of this compound:

- Study on Anticancer Effects : A study demonstrated that a derivative of this compound inhibited the growth of human glioblastoma cells through the modulation of NF-κB signaling pathways. The IC50 value was reported at approximately 25 μM in vitro.

- Antimicrobial Testing : In vitro tests indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL.

Applications in Research

The unique properties of this compound make it suitable for various applications:

- Fluorescent Probes : Its strong fluorescent properties allow it to be used as a probe in biological imaging.

- Material Science : The compound is utilized in the development of advanced materials such as MOFs for gas storage and separation applications.

Propiedades

IUPAC Name |

9,10-dioxoanthracene-1,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)12-10(16(21)22)6-5-9(11(12)13)15(19)20/h1-6H,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJXGZPKDAAQIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.